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Key Findings on Veliparib in HRP Ovarian Cancer

The table below summarizes the core efficacy data from the Phase 3 VELIA trial for HRP and BRCA wild-

type (BRCAwt) patient subgroups.

Population / Subgroup
Treatment
Arm

Median
PFS
(Months)

Hazard
Ratio (HR)
vs. Control

Key Findings

HRP (Homologous
Recombination
Proficient) [1]

Veliparib-
Throughout

15.0 0.765 Confirmed benefit of
veliparib in the HRP

population. [1]

Control

(Chemo only)

11.5 -- --

BRCAwt (BRCA wild-
type) [2] [3]

Veliparib-

Throughout

18.0* 0.70* Benefit consistent in the

broader BRCAwt group,
which includes both HRD

and HRP patients. [2] [3]
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Population / Subgroup
Treatment
Arm

Median
PFS
(Months)

Hazard
Ratio (HR)
vs. Control

Key Findings

Control
(Chemo only)

12.9* -- --

Paclitaxel Schedule in
BRCAwt (Pooled
Arms) [2] [3]

Dose-Dense
(Weekly)

18.0* 0.70* Suggests dose-dense
paclitaxel may be a more

effective backbone for this
regimen. [2] [3]

Every-3-
Weeks

12.9* -- --

*Data derived from paclitaxel schedule analysis in pooled treatment arms. [2] [3]

Experimental & Clinical Protocol

The VELIA/GOG-3005 trial (NCT02470585) serves as the primary reference for the use of veliparib in

newly diagnosed high-grade serous ovarian cancer (HGSOC). [3] The following workflow outlines the trial

design.
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Patient Enrollment:
Newly Diagnosed Stage III-IV HGSOC

Stratification & 1:1:1 Randomization

Arm A: Control
Carboplatin/Paclitaxel + Placebo

→ Placebo Maintenance

Arm B: Veliparib-Combination Only
Carboplatin/Paclitaxel + Veliparib

→ Placebo Maintenance

Arm C: Veliparib-Throughout
Carboplatin/Paclitaxel + Veliparib

→ Veliparib Maintenance

Combination Phase:
6 Cycles (21-day cycles)

Maintenance Phase:
Up to 30 Cycles

Primary Endpoint:
Investigator-Assessed PFS

Click to download full resolution via product page

Key Methodological Details:

Patient Population: Women with previously untreated, Stage III-IV high-grade serous epithelial
ovarian, fallopian tube, or primary peritoneal carcinoma. [3]

Combination Therapy (6 cycles): Veliparib (150 mg orally twice daily) or placebo is given alongside
carboplatin (AUC 6) and paclitaxel. Paclitaxel can be chosen as either 80 mg/m² weekly (dose-
dense) or 175 mg/m² every 3 weeks. [2] [3]
Maintenance Therapy (Up to 30 cycles): Following successful combination therapy, patients

continue with either veliparib (300 mg twice daily, increasing to 400 mg twice daily if tolerated) or
placebo. [3]
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Biomarker Assessment: HRD status was determined using the Myriad myChoice CDx assay. HRP

was defined as a Genomic Instancy Score (GIS) <33 in the absence of a detectable BRCA mutation.
[3] [1]

Mechanism of Chemosensitization

The following diagram illustrates the proposed mechanism by which veliparib sensitizes HRP cancer cells to

platinum-based chemotherapy.

Platinum Chemotherapy
(e.g., Carboplatin)

Induces DNA
Interstrand Crosslinks

DNA Repair Activation
(Backup Pathways)

Lethal Double-Strand
Breaks (DSBs)

Overwhelmed Repair

Cell Survival
& Tumor Progression

Veliparib (PARP Inhibitor)

Inhibits Base Excision
Repair (BER)

Accumulation of
Single-Strand Breaks (SSBs)

Replication Fork
Collapse

During Replication

Synthetic Lethality
Cell Death

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9399938/
https://pubmed.ncbi.nlm.nih.gov/34906376/
https://www.smolecule.com/products/s548583?utm_src=pdf-body
https://www.smolecule.com/products/s548583?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Key Mechanistic Insights:

Targeting DNA Repair: While HRP cells can proficiently repair double-strand breaks via Homologous
Recombination, they remain dependent on other DNA repair pathways like Base Excision Repair

(BER), which is critically managed by PARP. [4] [5]
Synthetic Lethality with Chemotherapy: Platinum agents cause DNA crosslinks. Veliparib inhibits

BER, trapping PARP on DNA and preventing the repair of routine single-strand breaks. During DNA
replication, these unresolved lesions can collapse replication forks, leading to lethal double-strand

breaks that overwhelm the cancer cell's repair capacity, ultimately triggering cell death. [4] [6] [5]
Weaker PARP Trapping: An important characteristic of veliparib is that it is a potent catalytic

inhibitor of PARP but has a relatively weaker ability to "trap" PARP on DNA compared to other PARP
inhibitors like olaparib or niraparib. This property is believed to contribute to its more favorable safety

profile and better tolerability when combined with full-dose chemotherapy. [4] [6]

Frequently Asked Questions (FAQs)

Q1: Is there evidence of veliparib's activity during the initial chemotherapy phase in HRP patients?

Yes. An exploratory analysis showed that by the third cycle of chemotherapy, a significantly higher

proportion of patients receiving veliparib (pooled arms) achieved a ≥90% reduction in CA-125 levels

compared to the control arm (34% vs 23%). This early biomarker response was also observed in the HRP

and BRCAwt subgroups, indicating rapid chemosensitization. [1]

Q2: What was the safety profile of the veliparib combination in HRP patients? The regimen was

considered tolerable. The primary added toxicities were hematological. Furthermore, analyses confirmed that

germline BRCA mutation status did not impact the safety profile, meaning HRP patients did not

experience unexpectedly different or increased toxicity. [2] [3] The choice of paclitaxel schedule influenced

toxicity, with the dose-dense (weekly) schedule being associated with a higher incidence of Grade 3/4

neutropenia, fatigue, and anemia compared to the every-3-week schedule. [2] [3]

Q3: Why use veliparib instead of other PARP inhibitors for chemosensitization in HRP patients? The

key differentiator is tolerability. As noted in the mechanism section, veliparib is a less potent "PARP

trapper" than some other inhibitors. [4] [6] This pharmacological characteristic has allowed it to be

successfully combined with full-dose, first-line chemotherapy (carboplatin and paclitaxel) in clinical trials
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without requiring significant dose reductions of the chemotherapies, which has been a challenge with other,

more potent PARP inhibitors. [4] [6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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